molecular formula C14H13N3O2S B5766138 N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide

N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide

Cat. No. B5766138
M. Wt: 287.34 g/mol
InChI Key: QYCUHXWUXFRMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide, also known as PTAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTAC is a pyridinecarboximidamide derivative that has a thioester functional group attached to it. This compound has been synthesized using various methods and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting certain enzymes or by modulating cellular signaling pathways. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines. In addition, this compound has been found to have antioxidant properties and to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide in lab experiments is that it is relatively easy to synthesize and purify. It has also been found to be relatively stable under a variety of conditions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its biological effects.

Future Directions

There are many potential future directions for research on N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide. One area of research could be to further elucidate the mechanism of action of this compound. This could involve studying the effects of this compound on specific enzymes or signaling pathways. Another area of research could be to study the potential use of this compound in combination with other chemotherapeutic agents or anti-inflammatory drugs. Additionally, further studies could be conducted to investigate the potential use of this compound in other disease states, such as neurodegenerative diseases.

Synthesis Methods

N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-(phenylthio)acetic acid with 3-pyridinecarboximidoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid. Other methods for synthesizing this compound involve the use of different reagents and solvents.

Scientific Research Applications

N'-{[2-(phenylthio)acetyl]oxy}-3-pyridinecarboximidamide has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to have anticancer properties and has been studied as a potential chemotherapeutic agent. It has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.

properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenylsulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c15-14(11-5-4-8-16-9-11)17-19-13(18)10-20-12-6-2-1-3-7-12/h1-9H,10H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCUHXWUXFRMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)ON=C(C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCC(=O)O/N=C(/C2=CN=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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